Cas no 1804494-59-4 (4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide)

4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide is a halogenated pyridine derivative with a sulfonamide functional group, exhibiting unique reactivity due to its electron-withdrawing substituents. The presence of chloro, difluoromethyl, and iodo groups enhances its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The sulfonamide moiety further expands its applicability in medicinal chemistry and agrochemical research. Its structural features make it valuable for constructing complex heterocyclic frameworks or as a precursor for bioactive molecules. The compound's stability and selectivity under controlled conditions contribute to its use in specialized synthetic pathways, offering researchers a reliable building block for targeted molecular modifications.
4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide structure
1804494-59-4 structure
Product Name:4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide
CAS No:1804494-59-4
MF:C6H4ClF2IN2O2S
MW:368.527438163757
CID:4871344
Update Time:2025-05-22

4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide
    • Inchi: 1S/C6H4ClF2IN2O2S/c7-2-1-3(10)12-4(6(8)9)5(2)15(11,13)14/h1,6H,(H2,11,13,14)
    • InChI Key: JSPXZNPDJFSTMU-UHFFFAOYSA-N
    • SMILES: IC1=CC(=C(C(C(F)F)=N1)S(N)(=O)=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 324
  • XLogP3: 1.4
  • Topological Polar Surface Area: 81.4

4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029047985-1g
4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide
1804494-59-4 97%
1g
$1,445.30 2022-04-02

4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide Related Literature

Additional information on 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide

Research Brief on 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide (CAS: 1804494-59-4)

The compound 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide (CAS: 1804494-59-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide as a versatile intermediate in the synthesis of novel sulfonamide-based therapeutics. Sulfonamides are known for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of halogen atoms (chloro and iodo) and a difluoromethyl group in this compound enhances its reactivity and potential for selective binding to biological targets.

One of the key advancements in the research of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Preliminary in vitro studies have demonstrated that derivatives of 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide exhibit promising inhibitory activity against specific kinases, suggesting its potential as a scaffold for targeted therapies.

In addition to its role in kinase inhibition, recent investigations have explored the compound's utility in radiopharmaceuticals. The iodine atom in the molecule makes it a candidate for radiolabeling, enabling its use in imaging and diagnostic applications. Researchers have successfully incorporated this compound into radiotracers for positron emission tomography (PET), providing new tools for non-invasive disease monitoring.

The synthesis of 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide has also been optimized in recent studies. Novel synthetic routes have been developed to improve yield and purity, addressing previous challenges related to scalability. These advancements are critical for facilitating further preclinical and clinical evaluations of the compound and its derivatives.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research is focused on structure-activity relationship (SAR) studies to identify the most pharmacologically active derivatives and minimize potential off-target effects. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into therapeutic applications.

In conclusion, 4-Chloro-2-(difluoromethyl)-6-iodopyridine-3-sulfonamide represents a promising candidate in the field of medicinal chemistry, with potential applications in kinase inhibition and radiopharmaceuticals. Continued research and development efforts will be essential to unlock its full therapeutic potential and address existing challenges in drug design and delivery.

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